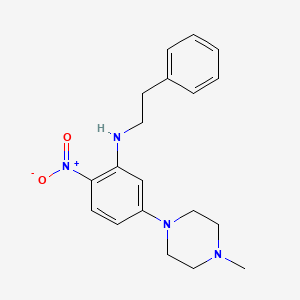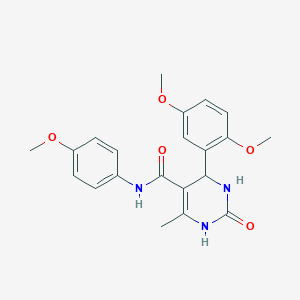![molecular formula C27H31N5O B5043783 1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5043783.png)
1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-3-carboxamide is a complex organic compound that features a combination of pyrazole, indole, and piperidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and indole intermediates, followed by their coupling with a piperidine derivative. Key steps include:
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.
Preparation of Indole Intermediate: The indole ring is often synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The pyrazole and indole intermediates are then coupled with a piperidine derivative through nucleophilic substitution or amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole, indole, or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its unique structure.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting cellular signaling and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-3-carboxamide: shares structural similarities with other compounds containing pyrazole, indole, and piperidine moieties.
This compound: is unique due to its specific combination of these moieties, which imparts distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its ability to interact with multiple molecular targets and its potential for diverse applications in research and industry.
Propriétés
IUPAC Name |
1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O/c1-3-32-19(2)23(16-28-32)18-31-13-7-10-22(17-31)27(33)29-24-11-6-9-20(14-24)26-15-21-8-4-5-12-25(21)30-26/h4-6,8-9,11-12,14-16,22,30H,3,7,10,13,17-18H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHQTEVQGUAXTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN2CCCC(C2)C(=O)NC3=CC=CC(=C3)C4=CC5=CC=CC=C5N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B5043704.png)
![5-[(Z)-2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid](/img/structure/B5043718.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5043729.png)
![(2,3-Difluorophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone](/img/structure/B5043733.png)
![[4-[(Z)-2-benzamido-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B5043751.png)

![N-[(2-methoxyphenyl)methyl]-N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine](/img/structure/B5043757.png)

![4-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5043776.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5043788.png)
![4-Butoxy-N-[3-chloro-4-(morpholin-4-YL)phenyl]benzamide](/img/structure/B5043791.png)

![(3R*,4R*)-1-(2-hydroxy-5-methoxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5043808.png)
![3-(5-methyl-2-furyl)-N-[(5-phenyl-2-furyl)methyl]propanamide](/img/structure/B5043811.png)
